molecular formula C17H23N3O2S B2468929 (2,5-dimethylfuran-3-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428358-15-9

(2,5-dimethylfuran-3-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2468929
CAS RN: 1428358-15-9
M. Wt: 333.45
InChI Key: PTENUUIICIIFSE-UHFFFAOYSA-N
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Description

(2,5-dimethylfuran-3-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality (2,5-dimethylfuran-3-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dimethylfuran-3-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thioureas and Thioamides Reactions

Research by Acheson and Wallis (1982) on the reactions of thioureas and thioamides with compounds possessing two adjacent nucleophilic centers offers insights into the chemical behavior of sulfur-containing compounds. This study details how these compounds add to certain positions of dimethyl hex-2-en-4-yne-1,6-dioate, followed by cyclization to give γ-lactams, showcasing the potential for creating diverse heterocyclic compounds with applications ranging from pharmaceuticals to materials science R. Acheson, J. Wallis, 1982.

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

Mabkhot et al. (2010) described a facile synthesis of thieno[2,3-b]-thiophene derivatives, highlighting a method for incorporating a thieno[2,3-b]thiophene moiety into bis compounds. This work illustrates the utility of certain core structures for synthesizing complex molecules that could have electronic, optical, or pharmaceutical applications Y. Mabkhot, Nabila Abd Elshafy Kheder, A. Al-Majid, 2010.

Piperidine Compounds Synthesis

The study by Vodolazhenko et al. (2017) on the one-pot two-stage interaction of acyclic β-ketoesters with dimethylformamide dimethylacetal (DMFDMA) and 2-cyanomethylbenzimidazole introduces a method for forming complex molecules involving piperidine structures. This research could be relevant for designing molecules with the piperidinyl moiety for potential applications in drug discovery or organic synthesis M. Vodolazhenko, A. Mykhailenko, N. Gorobets, S. Desenko, 2017.

Molecular Interaction of Antagonists with CB1 Cannabinoid Receptor

Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, highlighting the structural analysis and potential binding modes. While not directly related to the specified compound, this study underscores the importance of detailed molecular understanding in the development of therapeutic agents, which could be applied to similar compounds with therapeutic targets J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-10-15(13(2)22-12)16(21)20-7-4-14(5-8-20)11-23-17-18-6-9-19(17)3/h6,9-10,14H,4-5,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTENUUIICIIFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethylfuran-3-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

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